4'-(Trifluoromethyl)acetophenone

描述

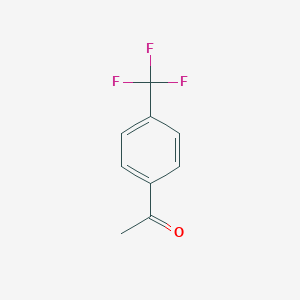

4'-(Trifluoromethyl)acetophenone (CAS: 98%, as per ) is a substituted acetophenone derivative with the molecular formula C₉H₇F₃O. It features a trifluoromethyl (-CF₃) group at the para position of the acetophenone core. The -CF₃ group is a strong electron-withdrawing substituent, significantly altering the compound’s electronic and steric properties compared to unsubstituted acetophenone.

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAISVSEJFEWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221130 | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-63-7 | |

| Record name | 4-(Trifluoromethyl)acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ2PGR8637 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

This method exploits lithium-halogen exchange to generate a reactive intermediate for acetyl group introduction. In a representative procedure:

-

Lithiation : Chlorocyclohexane (0.35 mol) is added to lithium particles (0.68 mol) in tetrahydrofuran (THF) at −55°C, forming a cyclohexyllithium intermediate.

-

Transmetalation : 4-Bromotrifluorotoluene (0.170 mol) and acetonitrile (0.170 mol) are introduced, facilitating halogen exchange and subsequent acetylation.

-

Workup : The reaction is warmed to room temperature, quenched with water, and purified via distillation to yield this compound (81% yield).

Key Parameters:

Advantages and Limitations

-

Advantages : High yield, minimal byproducts, and compatibility with large-scale production.

-

Limitations : Requires cryogenic conditions and hazardous lithium handling.

Diazotization and Oxime Hydrolysis

Adapted Process for Para-Substitution

While originally developed for 3'-(trifluoromethyl)acetophenone, this method is adaptable to the 4'-isomer by substituting 4-aminobenzotrifluoride as the starting material.

Stages:

-

Diazotization : 4-Aminobenzotrifluoride reacts with sodium nitrite (NaNO₂) in H₂SO₄ at 0–2°C to form a diazonium salt.

-

Coupling : The diazo solution is coupled with acetaldoxime in a stepwise pH-controlled process (pH 2–3.5), forming this compound oxime.

-

Hydrolysis : Oxime treatment with 30% HCl at 90–95°C for 5–6 hours yields the target ketone.

Optimization Insights:

-

Lot-wise addition of acetaldoxime improves coupling efficiency.

-

Hydrolysis at elevated temperatures accelerates imine-to-ketone conversion.

Yield and Purity

Nucleophilic Aromatic Substitution

Displacement of Fluorine

A method analogous to 4'-methyl-3'-(trifluoromethyl)acetophenone synthesis can be modified for the 4'-trifluoromethyl derivative:

-

Base Activation : Potassium tert-butoxide in dimethyl sulfoxide (DMSO) generates a strong nucleophile from diethyl malonate.

-

Substitution : Reaction with 4-fluoroacetophenone derivatives displaces fluorine, introducing the acetyl group.

-

Decarboxylation : Acidic hydrolysis removes the malonate moiety, yielding the ketone.

Critical Factors:

-

DMSO enhances nucleophilicity via coordination with potassium.

-

Temperature gradients (0°C → 60°C) prevent premature side reactions.

Industrial Production and Scalability

Continuous-Flow Reactors

Industrial synthesis prioritizes efficiency through:

-

Continuous-Flow Systems : Enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

-

Distillation Towers : Multi-stage distillation achieves pharmaceutical-grade purity (>99.5%).

Comparative Analysis of Methods

化学反应分析

Types of Reactions: 4’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4’-(trifluoromethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 4’-(Trifluoromethyl)benzoic acid.

Reduction: 4’-(Trifluoromethyl)phenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Applications

The compound has been investigated for its potential therapeutic applications due to its biological activity.

Anticancer Activity

Research indicates that 4'-(trifluoromethyl)acetophenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in human cancer cells by activating specific signaling pathways. In vitro assays have demonstrated moderate cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | >100 | Apoptosis induction |

| Cisplatin | HeLa | 5 | DNA cross-linking |

Antimicrobial Activity

The trifluoromethyl group is often associated with enhanced antimicrobial properties. Preliminary studies suggest that this compound may exhibit antimicrobial effects similar to other fluorinated compounds, potentially targeting bacterial cell membranes or metabolic processes .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Building Block for Complex Molecules

The compound is utilized as a building block for synthesizing complex organic molecules, including enzyme inhibitors and probes for studying biological pathways. Its ability to modulate biological functions makes it a candidate for developing new anti-inflammatory drugs and selective enzyme inhibitors for therapeutic use against metabolic disorders and cancers .

Industrial Applications

In addition to its research applications, this compound is employed in the production of agrochemicals and specialty chemicals.

Agrochemical Development

The compound's unique properties make it suitable for developing novel agrochemicals that can enhance crop protection and yield .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Enzyme Inhibition Studies: Research demonstrated that derivatives of acetophenone with trifluoromethyl substitutions effectively inhibit specific enzymes involved in cancer metabolism, leading to reduced proliferation rates in cultured cancer cells .

- Cytotoxicity Assays: In vitro assays on various human cell lines revealed moderate cytotoxicity for this compound, indicating its potential as an anticancer agent .

作用机制

The mechanism of action of 4’-(Trifluoromethyl)acetophenone is largely dependent on its chemical reactivity. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the carbonyl group and the aromatic ring. This makes the compound a versatile intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

相似化合物的比较

Electronic Effects and Reactivity

Physical Properties

Note: Limited thermal data for trifluoromethyl derivatives highlight a research gap. The -CF₃ group likely increases polarity and boiling points compared to -CH₃ or -OCH₃ analogs.

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (-CF₃, -F, -Cl) : Increase ketone electrophilicity, accelerating nucleophilic additions but may introduce steric hindrance.

- Electron-Donating Groups (-CH₃, -OCH₃) : Reduce ketone reactivity but improve stability in hydrogenation reactions .

生物活性

4'-(Trifluoromethyl)acetophenone, with the chemical formula C₉H₇F₃O and CAS number 709-63-7, is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and potential applications based on recent research findings.

This compound is characterized by its trifluoromethyl group, which enhances its chemical reactivity and biological activity. The compound has a molecular weight of 188.15 g/mol, a melting point of 29-35 °C, and a boiling point of 83-85 °C at 9 mmHg .

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Acylation : This traditional method involves the acylation of an aromatic compound using acyl chlorides in the presence of a Lewis acid catalyst.

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions allow for the introduction of the acetyl group onto a fluorinated aromatic ring bearing a trifluoromethyl group .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits selective antimicrobial properties. It has been noted for its effectiveness against various strains of bacteria and fungi. For example, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, highlighting its potential as an antimycobacterial agent .

Anticancer Properties

The compound's anticancer activity has also been investigated. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The IC50 values for these compounds vary, with some exhibiting significant cytotoxicity at low concentrations. For instance, one derivative showed an IC50 value of 0.0517 μM against A549 lung cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various acetophenone derivatives found that this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of several fluorinated acetophenones, this compound displayed enhanced activity compared to non-fluorinated analogs. The study utilized MTT assays to measure cell viability across different concentrations, confirming the compound's potential as a lead structure for anticancer drug development .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival. Specifically, it was found to modulate the PI3K/Akt pathway, which is critical in cancer biology .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3'-Fluoro-4'-(trifluoromethyl)acetophenone | C₉H₆F₄O | Different substitution pattern; enhanced reactivity |

| 4-Fluoroacetophenone | C₈H₇FO | Lacks trifluoromethyl group; less lipophilic |

| 2',4'-Difluoroacetophenone | C₈H₆F₂O | Contains two fluorine atoms; different reactivity |

| 4-Trifluoromethylacetophenone | C₉H₇F₃O | Contains only one fluorine at para position |

The presence of the trifluoromethyl group significantly alters the biological activity and chemical properties of these compounds, making them valuable in medicinal chemistry .

常见问题

Basic Research Questions

Q. How can the synthesis of 4'-(Trifluoromethyl)acetophenone be optimized for high yield and purity?

- Methodology : Synthesis optimization involves controlling reaction parameters such as pH, temperature, and catalyst selection. For example, analogous trifluoromethylated acetophenones are synthesized using copper sulfate as a catalyst under mildly acidic conditions (pH 3–6, optimal at pH 4) to enhance regioselectivity . Post-synthesis purification often employs steam distillation to remove volatile byproducts, followed by solvent extraction (e.g., benzene) and reduced-pressure rectification for final isolation . For derivatives like chalcones, Claisen-Schmidt condensation with substituted benzaldehydes is performed in ethanol under reflux, monitored by TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Identify the trifluoromethyl (C-F stretching at 1100–1200 cm⁻¹) and carbonyl (C=O stretch at ~1680 cm⁻¹) groups .

- NMR : H NMR shows the acetophenone methyl group as a singlet (~2.6 ppm), while F NMR confirms the trifluoromethyl group at ~-60 to -70 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188.14 for [M]⁺) and fragmentation patterns validate the structure .

Q. How does the trifluoromethyl group influence the compound's electronic properties?

- Methodology : Computational studies (DFT calculations) compare this compound with acetophenone. The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, lowering the HOMO energy (-8.2 eV vs. -7.5 eV for acetophenone) and increasing electrophilicity. This enhances reactivity in nucleophilic substitutions and stabilizes intermediates in catalytic cycles .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound?

- Methodology : Regioselectivity is influenced by steric and electronic factors. For α-bromination, pyridine hydrobromide perbromide selectively targets the carbonyl-adjacent position due to resonance stabilization of the intermediate enol . In contrast, electrophilic aromatic substitution (e.g., nitration) favors the para position relative to the CF₃ group, as shown by >90% para-product yield in HNO₃/H₂SO₄ systems . Competing pathways require optimization of directing groups or protective strategies.

Q. How is this compound applied in asymmetric synthesis and biocatalysis?

- Methodology : The compound serves as a substrate for biocatalytic reductions. For example, Leifsonia xyli HS0904 asymmetrically reduces 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(CF₃)phenyl]ethanol with >99% enantiomeric excess (ee) . Reaction conditions (pH 7.0, 30°C, glucose co-substrate) and enzyme kinetics (Km = 0.8 mM, Vmax = 12 μmol/min/mg) are critical for scalability .

Q. What computational approaches model the interactions of this compound in drug design?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets. For example, chalcone derivatives of this compound show strong interactions with α-glucosidase (binding energy: -9.2 kcal/mol) via hydrogen bonding with Asp349 and hydrophobic contacts with Trp690 . QSAR models using Hammett constants (σ = 0.54 for CF₃) predict bioactivity trends .

Key Research Findings

- Synthetic Yield Optimization : pH 4 increases yield to 85% in copper-catalyzed reactions .

- Biocatalytic Efficiency : Leifsonia xyli achieves 92% conversion in 24 hours .

- Regioselectivity : Para-substitution dominates (90%) in nitration reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。